molecular formula C9H10BrNS B13102828 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine

Cat. No.: B13102828
M. Wt: 244.15 g/mol
InChI Key: TUHHWWCOLKIZRF-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds and modified thiazine rings.

Scientific Research Applications

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The bromine and sulfur atoms play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydro-2H-benzo[B][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.

    2-Methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Chloro-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Contains chlorine instead of bromine, which affects its reactivity and biological activity.

Uniqueness

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C9H10BrNS/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3

InChI Key

TUHHWWCOLKIZRF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

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